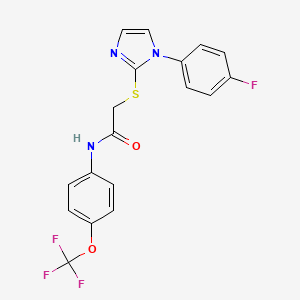

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

This compound is a sulfur-containing imidazole derivative characterized by a 4-fluorophenyl-substituted imidazole core linked via a thioether bridge to an acetamide group bearing a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group is a strong electron-withdrawing substituent, which enhances metabolic stability and influences binding interactions in biological systems .

Propriétés

IUPAC Name |

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F4N3O2S/c19-12-1-5-14(6-2-12)25-10-9-23-17(25)28-11-16(26)24-13-3-7-15(8-4-13)27-18(20,21)22/h1-10H,11H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESXRVZDFGDZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F4N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, a fluorophenyl group, and a trifluoromethoxy phenyl moiety, which contribute to its unique properties and biological activities. The molecular formula is with a molecular weight of approximately 368.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels.

- Receptor Modulation : The imidazole ring may interact with various receptors, potentially acting as an allosteric modulator. For instance, studies on related compounds indicate potential activity at the GABA-A receptor, influencing neurotransmitter signaling pathways .

Biological Activity

Research indicates several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of imidazole have been evaluated for their ability to induce apoptosis in cancer cells .

- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents. The presence of the imidazole ring is often linked to enhanced activity against bacterial strains.

- Anti-inflammatory Effects : Some studies have indicated that derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies

Several studies provide insights into the biological activity of related compounds:

- Study on Imidazole Derivatives : A series of imidazole derivatives were tested for their ability to inhibit α-glucosidase. Results showed significant inhibitory activity, suggesting potential for managing diabetes .

- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives could reduce cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of imidazole-based compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.

Research Applications

The compound's unique structure offers various applications in research:

- Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting metabolic disorders and cancers.

- Biochemical Probes : Its ability to modulate enzyme activity makes it a valuable tool in biochemical research for studying metabolic pathways.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives containing imidazole and thioacetamide structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Efficacy in Cancer Models

A study demonstrated that compounds similar to 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide showed decreased viability in human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells, indicating their potential as therapeutic agents against these malignancies .

Antimicrobial Properties

Emerging research suggests that compounds with similar structures may possess antimicrobial properties. The thioether functional group is known for its ability to disrupt bacterial cell membranes, potentially leading to bactericidal effects.

Research Insights

Studies have shown that thioacetamide derivatives can exhibit antibacterial activity against Gram-positive bacteria, providing a promising avenue for the development of new antimicrobial agents .

Neurological Applications

There is growing interest in the neuroprotective effects of imidazole-containing compounds. Preliminary research indicates that such compounds may modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases.

Neuroprotective Mechanism

The ability of these compounds to cross the blood-brain barrier could make them suitable candidates for treating conditions such as Alzheimer's disease or Parkinson's disease. Their interaction with neurotransmitter receptors may help alleviate symptoms associated with these disorders.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy profiles of this compound. In vitro studies have demonstrated favorable pharmacokinetic properties, including solubility and stability, which are crucial for drug development.

Potential Research Areas

- Development of more potent analogs with improved selectivity for cancer cells.

- Exploration of combination therapies using this compound alongside existing chemotherapeutics.

- Investigation into its role as a scaffold for novel drug design targeting multiple pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights key structural differences and inferred properties of the target compound and its analogs:

Q & A

Q. What are the recommended methodologies for synthesizing 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with imidazole ring formation followed by thioacetamide linkage. Key steps include:

- Imidazole core synthesis : React 4-fluorophenyl isothiocyanate with glyoxal under basic conditions to form the imidazole scaffold .

- Thioacetamide coupling : Use 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide with potassium carbonate in anhydrous DMF at 60–70°C to introduce the thioether group .

- Microwave-assisted optimization : Reduce reaction times (e.g., 30 minutes vs. 6 hours) and improve yields (≥85%) by using microwave irradiation at 100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How should researchers characterize this compound’s structure and purity?

Comprehensive characterization requires:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl at C1 of imidazole) and thioacetamide connectivity .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 452.08) .

- Thermal analysis : DSC/TGA to assess decomposition temperatures (>200°C) and stability for storage .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% theoretical values .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against COX-1/2 (IC₅₀) using fluorometric kits, given the trifluoromethoxy group’s potential anti-inflammatory activity .

- Receptor binding : Radioligand displacement assays for serotonin or histamine receptors (common targets for imidazole derivatives) .

- Antimicrobial screening : Broth microdilution assays (MIC) against S. aureus and E. coli .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

- Substituent variation : Systematically replace the 4-fluorophenyl or trifluoromethoxy groups with electron-withdrawing/donating analogs (e.g., nitro, methoxy) and compare IC₅₀ values .

- Bioisosteric replacement : Swap the imidazole ring with triazoles or thiazoles to assess impact on target binding .

- Pharmacophore mapping : Use X-ray crystallography (if available) or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with trifluoromethoxy) .

Q. What experimental strategies resolve contradictions in reported biological activities?

For conflicting data (e.g., COX-2 inhibition in one study vs. inactivity in another):

- Assay standardization : Ensure consistent cell lines (e.g., RAW 264.7 macrophages) and inhibitor concentrations (1–100 µM) .

- Purity verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities causing false negatives .

- Metabolic stability : Assess compound degradation in liver microsomes; unstable metabolites may explain variable results .

Q. How can computational modeling predict off-target interactions or toxicity?

- Molecular dynamics simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .

- ADMET prediction : Use tools like SwissADME to estimate logP (target: 3.5–4.0), blood-brain barrier permeability, and hERG channel liability .

- Off-target screening : Perform reverse docking against the PDB database to identify unintended kinase or GPCR interactions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Solvent selection : Replace DMF with eco-friendly solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce waste .

- Temperature control : Optimize exothermic reactions (e.g., thioacetamide coupling) using jacketed reactors to prevent runaway conditions .

- Yield improvement : Catalyze imidazole cyclization with iodine or montmorillonite K10 clay (yield increase from 70% to 88%) .

Q. How can researchers investigate the compound’s mechanism of action (MOA) in complex biological systems?

- Chemical proteomics : Use alkyne-tagged analogs for click chemistry-based target identification in live cells .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .

- In vivo imaging : Radiolabel with ¹⁸F for PET imaging to track biodistribution in animal models .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.